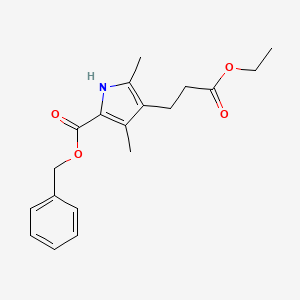

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS No.: 68999-92-8

Cat. No.: VC16046481

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68999-92-8 |

|---|---|

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C19H23NO4/c1-4-23-17(21)11-10-16-13(2)18(20-14(16)3)19(22)24-12-15-8-6-5-7-9-15/h5-9,20H,4,10-12H2,1-3H3 |

| Standard InChI Key | HLEKRRALEHEIDU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |

Introduction

Structural Characteristics and Molecular Design

The compound’s core structure features a pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, substituted at the 2-, 3-, 4-, and 5-positions. Key substituents include:

-

A benzyloxycarbonyl group () at the 2-position, enhancing lipophilicity and steric bulk.

-

Methyl groups at the 3- and 5-positions, which influence electronic distribution and steric interactions.

-

A 3-ethoxy-3-oxopropyl chain at the 4-position, contributing to the molecule’s polarity and potential for hydrogen bonding .

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemical features . Comparative analysis with the methoxy-substituted analog (CAS 20303-31-5) reveals that replacing the methoxy group () with an ethoxy group () increases the compound’s hydrophobicity, as evidenced by a higher calculated partition coefficient () .

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 329.39 g/mol | |

| Predicted CCS () | 180.2 Ų | |

| Boiling Point (analog) | 468.8±45.0 °C | |

| Melting Point (analog) | 98-99°C | |

| Density (analog) | 1.2±0.1 g/cm³ |

Synthesis and Manufacturing Pathways

While no explicit synthesis route for the ethoxy variant is documented, methodologies for analogous pyrrole carboxylates suggest a multi-step process involving:

-

Pyrrole Ring Formation: Cyclization of γ-diketones with ammonia or amines under acidic conditions, a classic Paal-Knorr synthesis approach.

-

Esterification: Reaction of the pyrrole carboxylic acid intermediate with benzyl bromide or ethyl chloroformate in the presence of a base like potassium carbonate.

-

Side Chain Introduction: Michael addition or alkylation reactions to attach the 3-ethoxy-3-oxopropyl group at the 4-position, utilizing ethyl acrylate derivatives .

For instance, the methoxy analog (CAS 20303-31-5) is synthesized via condensation of methyl 3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrole-2-carboxylate with benzyl chloroformate, followed by purification through column chromatography . Adapting this protocol by substituting methyl acrylate with ethyl acrylate would yield the target ethoxy compound.

Physical and Chemical Properties

The compound’s stability and reactivity are influenced by its functional groups:

-

The ethoxy carbonyl group () is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

-

The benzyl ester () offers protection against enzymatic degradation, a feature exploited in prodrug design.

-

Predicted collision cross-section (CCS) values for adducts such as (180.2 Ų) and (190.9 Ų) suggest a compact molecular geometry, advantageous for mass spectrometry-based detection .

Thermal analysis of the methoxy analog indicates a boiling point of and a melting point of , properties likely modulated by the ethoxy group’s larger alkyl chain .

| Compound Name | Bioactivity | Similarity Index |

|---|---|---|

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Antifungal | 0.91 |

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | COX-2 Inhibition | 0.87 |

Comparative Analysis with Structural Analogs

Replacing the methoxy group with ethoxy in the 3-oxopropyl chain alters key properties:

-

Lipophilicity: The ethoxy group increases by approximately 0.5 units, enhancing membrane permeability.

-

Metabolic Stability: Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters, prolonging systemic circulation.

-

Synthetic Complexity: Introducing the ethoxy group may require longer reaction times or higher temperatures due to steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume